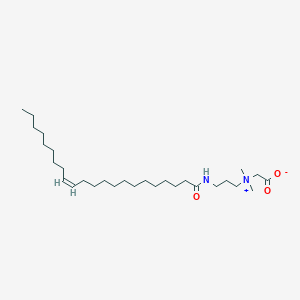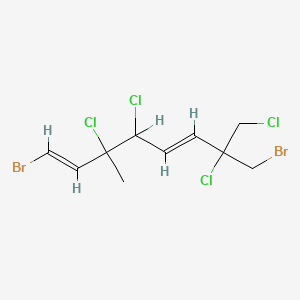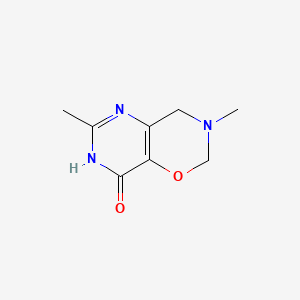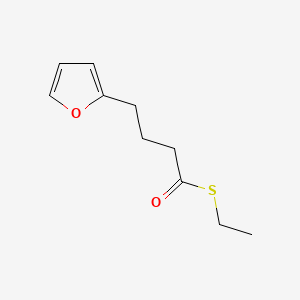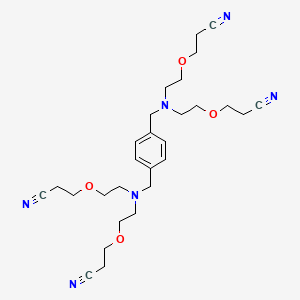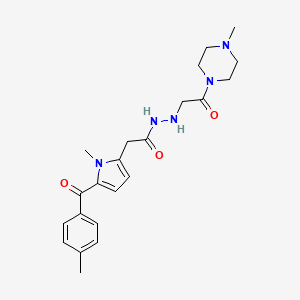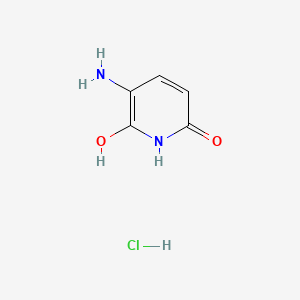
3-Amino-6-hydroxy-2-pyridone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-hydroxy-2-pyridone hydrochloride is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of 2-pyridone, a key heterocycle known for its extensive utility in different domains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-hydroxy-2-pyridone hydrochloride typically involves the reaction of 6-chloro-3-nitropyridin-2-amine with sodium hydroxide in methanol and water under mild conditions . This method is advantageous due to its simplicity and the use of readily available reagents.
Industrial Production Methods
Industrial production of 2-pyridone derivatives, including this compound, often employs catalytic processes. For instance, palladium-catalyzed reactions under microwave irradiation have been reported to yield high amounts of 2-pyridones . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-hydroxy-2-pyridone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the pyridone ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyridones, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
3-Amino-6-hydroxy-2-pyridone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Amino-6-hydroxy-2-pyridone hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a bifunctional Brønsted acid/base catalyst, facilitating the formation of amide bonds through hydrogen bonding between the catalyst and substrates . This dual activation mechanism is crucial for its catalytic efficiency in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2-pyridone hydrochloride: Used as a reagent to synthesize uridine phosphorylase inhibitors.
3-Amino-2,6-piperidinedione hydrochloride: Another heterocyclic compound with similar structural features.
Uniqueness
3-Amino-6-hydroxy-2-pyridone hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bifunctional catalyst and its wide range of applications make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
27969-85-3 |
|---|---|
Molekularformel |
C5H7ClN2O2 |
Molekulargewicht |
162.57 g/mol |
IUPAC-Name |
5-amino-6-hydroxy-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h1-2H,6H2,(H2,7,8,9);1H |
InChI-Schlüssel |
GBJIGTQQRZBAML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC(=C1N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





